Cas no 2228247-41-2 (methyl 3-amino-2-(6-bromopyridin-2-yl)propanoate)

Methyl 3-amino-2-(6-bromopyridin-2-yl)propanoate is a brominated pyridine derivative with a functionalized ester and amino group, making it a versatile intermediate in organic synthesis. Its structural features, including the reactive bromine substituent and the ester-amine moiety, enable its use in cross-coupling reactions, peptide modifications, and pharmaceutical applications. The compound's stability under standard conditions and compatibility with various reaction conditions enhance its utility in medicinal chemistry and agrochemical research. Its well-defined reactivity profile allows for selective transformations, facilitating the synthesis of complex heterocyclic frameworks. This compound is particularly valuable in the development of bioactive molecules due to its balanced reactivity and synthetic flexibility.
methyl 3-amino-2-(6-bromopyridin-2-yl)propanoate structure
2228247-41-2 structure
Product Name:methyl 3-amino-2-(6-bromopyridin-2-yl)propanoate
CAS No:2228247-41-2
MF:C9H11BrN2O2
MW:259.099841356277
CID:5888798
PubChem ID:165797907
Update Time:2025-11-01

methyl 3-amino-2-(6-bromopyridin-2-yl)propanoate Chemical and Physical Properties

Names and Identifiers

    • methyl 3-amino-2-(6-bromopyridin-2-yl)propanoate
    • EN300-1918787
    • 2228247-41-2
    • Inchi: 1S/C9H11BrN2O2/c1-14-9(13)6(5-11)7-3-2-4-8(10)12-7/h2-4,6H,5,11H2,1H3
    • InChI Key: JIELYGNTNWMKDR-UHFFFAOYSA-N
    • SMILES: BrC1=CC=CC(C(C(=O)OC)CN)=N1

Computed Properties

  • Exact Mass: 258.00039g/mol
  • Monoisotopic Mass: 258.00039g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 4
  • Complexity: 201
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.8
  • Topological Polar Surface Area: 65.2Ų

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Additional information on methyl 3-amino-2-(6-bromopyridin-2-yl)propanoate

Methyl 3-Amino-2-(6-Bromopyridin-2-Yl)Propanoate: A Comprehensive Overview

Methyl 3-amino-2-(6-bromopyridin-2-yl)propanoate, with the CAS number 2228247-41-2, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound has been extensively studied for its potential applications in drug discovery and material science. The structure of methyl 3-amino-2-(6-bromopyridin-2-yl)propanoate is characterized by a propanoate backbone with a methyl ester group, an amino group, and a substituted pyridine ring containing a bromine atom. These structural features make it a versatile molecule with unique chemical properties.

The synthesis of methyl 3-amino-2-(6-bromopyridin-2-yl)propanoate involves a series of well-established organic reactions, including nucleophilic substitution, coupling reactions, and esterification. Recent advancements in catalytic methods have enabled more efficient and selective syntheses of this compound, reducing production costs and improving yield. Researchers have also explored the use of microwave-assisted synthesis to accelerate reaction times while maintaining product purity.

One of the most promising applications of methyl 3-amino-2-(6-bromopyridin-2-yl)propanoate lies in its potential as a precursor for bioactive molecules. Studies have shown that this compound can serve as a building block for constructing complex heterocyclic structures, which are often found in pharmaceutical agents. For instance, derivatives of this compound have been investigated for their anti-inflammatory and antioxidant properties, making them candidates for novel drug development.

Recent research has also focused on the electrochemical properties of methyl 3-amino-2-(6-bromopyridin-2-yl)propanoate. Scientists have discovered that this compound exhibits interesting redox behavior, which could be harnessed in the development of advanced materials for energy storage systems. Its ability to act as both an electron donor and acceptor under specific conditions makes it a valuable component in the design of next-generation batteries and supercapacitors.

In addition to its chemical applications, methyl 3-amino-2-(6-bromopyridin-2-yl)propanoate has garnered attention for its role in analytical chemistry. Due to its distinct UV-vis absorption spectrum, this compound has been used as a chromophore in sensor devices designed to detect environmental pollutants. Its high sensitivity and selectivity make it an ideal candidate for real-time monitoring systems.

The stability and reactivity of methyl 3-amino-2-(6-bromopyridin-2-yl)propanoate under various conditions have also been thoroughly investigated. Studies have revealed that this compound is relatively stable under ambient conditions but undergoes rapid transformations under specific thermal or photochemical stimuli. These findings have implications for its use in time-controlled drug delivery systems and smart materials.

In conclusion, methyl 3-amino-(6-bromopyridin-yl)propanoate (CAS No. 15987715) stands out as a multifaceted compound with diverse applications across multiple disciplines. Its unique chemical properties, coupled with recent advancements in synthesis and application techniques, position it as a key player in future scientific innovations.

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